Acetamide, N-(2-hydroxy-1-naphthalenyl)-

Thermal analysis Polymorph screening Identity testing

QC laboratories risk co-elution or misidentification when using generic acetamidonaphthol isomers as duloxetine impurity standards. This certified reference standard (CAS 117-93-1) eliminates structural ambiguity with the exact 2-hydroxy-1-acetamido substitution pattern specified in pharmacopeial monographs. • Melting point ~235 °C (decomp.) provides a unique identity checkpoint absent in lower-melting positional isomers. • 98% HPLC purity ensures reliable HPLC-UV/LC-MS method validation and traceable ANDA data packages. • Ready-to-use standard avoids in-house synthesis and characterization, accelerating method development.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 117-93-1
Cat. No. B086245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2-hydroxy-1-naphthalenyl)-
CAS117-93-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC2=CC=CC=C21)O
InChIInChI=1S/C12H11NO2/c1-8(14)13-12-10-5-3-2-4-9(10)6-7-11(12)15/h2-7,15H,1H3,(H,13,14)
InChIKeyABBNXJIPPYAOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(2-hydroxy-1-naphthalenyl)- (CAS 117-93-1): A Structurally Defined Naphtholic Acetanilide for Analytical Reference and Research Procurement


Acetamide, N-(2-hydroxy-1-naphthalenyl)- (CAS 117-93-1), also referred to as N-(2-hydroxy-1-naphthyl)acetamide or 1-acetamido-2-naphthol, is a naphthalene-derived amide with a hydroxyl group ortho to the acetamido substituent. This white to off-white crystalline solid (m.p. 235 °C, decomp.) [1] serves as a fully characterized reference standard for the antidepressant active pharmaceutical ingredient (API) duloxetine . Its procurement is driven by the need for a high-purity, structurally authenticated compound for analytical method development, validation, and quality control applications rather than for generic amide-based chemistry.

Why Generic Naphtholic Acetanilides Cannot Substitute for Acetamide, N-(2-hydroxy-1-naphthalenyl)- in Regulated Analytical Workflows


Positional isomerism on the naphthalene ring critically alters the physicochemical and analytical signature of aminonaphthol acetamides. The 2-hydroxy-1-acetamido substitution pattern in CAS 117-93-1 yields a melting point approximately 66 °C higher than its 7-hydroxy-1-acetamido isomer (CAS 6470-18-4) [1][2], directly impacting recrystallization behavior, thermal stability, and identity confirmation by pharmacopeial methods. Furthermore, regulatory traceability mandates that the reference standard exactly matches the impurity or degradation product structure specified in duloxetine monographs; any positional isomer introduces unacceptable risk of co-elution or misidentification during HPLC-UV or LC-MS analysis . Simple substitution with a generic “acetamidonaphthol” therefore fails on both thermodynamic and regulatory grounds.

Quantitative Differentiation Evidence for Acetamide, N-(2-hydroxy-1-naphthalenyl)- (CAS 117-93-1) Against Its Closest Positional Isomers


Thermal Stability Advantage: Melting Point Comparison Between 2-Hydroxy and 7-Hydroxy Positional Isomers

The target compound exhibits a melting point of 235 °C with decomposition [1], whereas the 7-hydroxy positional isomer N-(7-hydroxynaphthalen-1-yl)acetamide (CAS 6470-18-4) melts sharply at 168–169 °C without decomposition [2]. This 66 °C difference translates into superior thermal robustness during drying, storage, and elevated-temperature analytical procedures, and provides a clear differential scanning calorimetry (DSC) fingerprint for identity verification.

Thermal analysis Polymorph screening Identity testing

Regulatory Traceability: Exclusive Reference Standard Designation for Duloxetine Impurity Profiling

CAS 117-93-1 is explicitly supplied and characterized as a reference standard for the API duloxetine, compliant with pharmacopeial guidelines (USP/EP) . No equivalent regulatory-grade reference standard designation has been identified for the 7-hydroxy isomer (CAS 6470-18-4) or other positional analogues in the context of duloxetine impurity methods.

Pharmaceutical analysis Reference standards Impurity profiling

Chromatographic Selectivity: HPLC Separation Feasibility Demonstrated on Mixed-Mode Stationary Phases

A validated reverse-phase HPLC method using a Newcrom R1 mixed-mode column has been reported for the separation of Acetamide, N-(2-hydroxy-1-naphthalenyl)- [1]. The method employs acetonitrile/water/phosphoric acid mobile phase and is scalable to preparative isolation and pharmacokinetic studies. While direct retention time comparison with the 7-hydroxy isomer under identical conditions is not publicly available, the documented separation confirms that the 2-hydroxy isomer can be resolved from closely related naphthalene derivatives on a commercially available column.

HPLC method development Impurity isolation Mixed-mode chromatography

Confirmed Application Scenarios Where Acetamide, N-(2-hydroxy-1-naphthalenyl)- (CAS 117-93-1) Delivers Procurement-Relevant Differentiation


Pharmacopeial Impurity Reference Standard for Duloxetine HCl Drug Product and Substance Testing

When QC laboratories require a traceable impurity standard for duloxetine HPLC-UV or LC-MS methods, CAS 117-93-1 is the designated compound. Its high melting point (235 °C, decomp.) [1] provides an additional identity confirmation checkpoint that is not available when using lower-melting positional isomers. The certified reference material eliminates the need for in-house synthesis and characterization, directly supporting ANDA submission data packages .

Thermal Stability Screening During Pre-formulation and Solid-State Characterization Studies

For laboratories conducting polymorph screening or forced degradation studies on naphthalene-containing drug candidates, the 66 °C higher melting point of CAS 117-93-1 relative to its 7-hydroxy isomer [1] makes it a more thermally forgiving model compound. This reduces the likelihood of solid-state transformation during accelerated stability testing (e.g., 40 °C/75% RH) and ensures consistent DSC thermograms.

HPLC Method Development for Isomer-Specific Impurity Profiling in Naphthalenic Drug Substances

The documented separation on Newcrom R1 mixed-mode columns [1] establishes that CAS 117-93-1 can be chromatographically resolved using readily available stationary phases. Analytical development teams can leverage this starting point to build isomer-specific methods without extensive column screening, accelerating the transition from method development to validation.

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